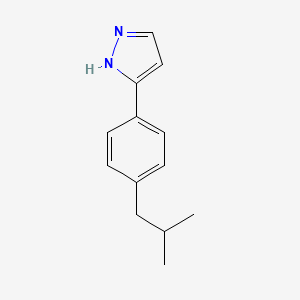

3-(4-Isobutylphenyl)-1H-pyrazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as ibuprofen, has been reported. The synthetic process includes a Friedel-Crafts acylation, reduction, chloride substitution, and Grignard reaction . Another synthesis method involves the use of solar heating .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of ibuprofen involves a Friedel-Crafts acylation, reduction, chloride substitution, and Grignard reaction .Aplicaciones Científicas De Investigación

Tautomerism and Structural Analysis

- Tautomerism in NH-Pyrazoles : The study by Cornago et al. (2009) explored the tautomerism of NH-pyrazoles, including derivatives similar to 3-(4-Isobutylphenyl)-1H-pyrazole. Using X-ray crystallography and NMR spectroscopy, they analyzed the structures and tautomerism both in solution and in the solid state, contributing to the understanding of molecular behavior of such compounds (Cornago et al., 2009).

Synthesis and Characterization

- Synthesis of Pyrazole Derivatives : The synthesis of various pyrazole derivatives, including 3-phenyl-1H-pyrazole, was detailed by Liu et al. (2017). This process is significant for the development of biologically active compounds, with potential applications in cancer therapy (Liu, Xu, & Xiong, 2017).

- Spectral and Structural Studies : Kumar et al. (2021) reported on the synthesis of a 4H-pyran molecule involving 2-(4-isobutylphenyl)propanal, illustrating the relevance of structural and spectral studies in understanding the molecular characteristics of such compounds (Kumar et al., 2021).

Corrosion Inhibition and Antimicrobial Applications

- Corrosion Inhibition : Sayed et al. (2018) investigated pyrazole derivatives as corrosion inhibitors for copper alloy, revealing that these compounds have high efficiency in preventing dissolution in basic mediums. This suggests potential industrial applications for this compound in corrosion prevention (Sayed et al., 2018).

- Antimicrobial Properties : The same study also demonstrated the higher antibacterial activities of these pyrazole derivatives compared to conventional bactericides, highlighting their potential in antimicrobial applications (Sayed et al., 2018).

Computational and Theoretical Studies

- Computational Design and Analysis : The work by Singh et al. (2009) on the computational design of 3-(4-chlorophenyl)-5-(3-hydroxy-4-etoxyphenyl)-4,5-dihydro-1H-pyrazole-1carboxamide demonstrates the importance of computational studies in understanding and predicting the properties of pyrazole derivatives. Such studies are crucial for the development of new drugs and understanding their interactions at the molecular level (Singh et al., 2009).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound 3-(4-Isobutylphenyl)-1H-pyrazole, also known as 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole, is commonly recognized as Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) and its primary targets are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever in the body .

Mode of Action

Ibuprofen works by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever . It’s important to note that the S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .

Biochemical Pathways

The action of Ibuprofen affects the biochemical pathway of prostaglandin synthesis . By inhibiting the COX enzymes, Ibuprofen prevents the conversion of arachidonic acid to prostaglandin H2, an important step in the synthesis of prostaglandins . This results in a decrease in the production of prostaglandins, leading to reduced inflammation, pain, and fever .

Pharmacokinetics

Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . Once administered, the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo . The absorption of Ibuprofen is rapid and complete when given orally . The area under the plasma concentration-time curve (AUC) of Ibuprofen is dose-dependent . Ibuprofen binds extensively, in a concentration-dependent manner, to plasma albumin . It is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The primary result of Ibuprofen’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response in the body . It’s important to note that ibuprofen can have side effects such as gastrointestinal bleeding, and it increases the risk of heart failure, kidney failure, and liver failure .

Action Environment

The action of Ibuprofen can be influenced by various environmental factors. For instance, the presence of Ibuprofen in different environments, from water bodies to soils, at concentrations with adverse effects on aquatic organisms has been reported . Moreover, Ibuprofen in wastewater can transform into more toxic intermediate compounds during the chlorination process in treatment plants . Therefore, the environmental presence and transformations of Ibuprofen can potentially influence its action, efficacy, and stability.

Propiedades

IUPAC Name |

5-[4-(2-methylpropyl)phenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-10(2)9-11-3-5-12(6-4-11)13-7-8-14-15-13/h3-8,10H,9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKGBJVNCWDMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Amino-1-(2-thienylsulphonyl)ethyl]pyridine](/img/structure/B3043807.png)

![3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043808.png)

![3-{2-Amino-1-[(4-fluoro-3-methylphenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043810.png)

![2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid](/img/structure/B3043811.png)

![Ethyl {4-[(chloroacetyl)amino]phenyl}acetate](/img/structure/B3043816.png)